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In the landscape of high-intensity sweeteners, Rebaudioside M (Reb M) and Rebaudioside D

(Reb D) have emerged as premier choices for sugar reduction, lauded for their clean, sugar-

like taste profiles and minimal bitterness compared to earlier generations of steviol glycosides

like Stevioside and Rebaudioside A. This guide provides a detailed sensory profile comparison

of Reb M and Reb D, supported by experimental data, to assist researchers, scientists, and

drug development professionals in selecting the optimal sweetener for their formulations.

Rebaudioside M is often described as having a sensory profile that closely mimics sucrose,

exhibiting a clean, sweet taste with very little to no bitter aftertaste[1][2]. Similarly,

Rebaudioside D is recognized for its clean sweetness and reduced bitterness, making it a

significant improvement over more abundant steviol glycosides[2][3]. While both are

considered superior sweetening agents, subtle but important differences in their sensory

attributes exist.

Quantitative Sensory Profile Comparison
A consumer-based sensory characterization study provides quantitative insights into the taste

profiles of Reb M and Reb D. The following table summarizes the mean intensity ratings for

various sensory attributes of 0.1% w/v solutions of Reb M and Reb D, compared to a 14% w/v

sucrose solution. The intensities were rated on a 15-cm line scale.
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Sensory Attribute
Rebaudioside M
(0.1% w/v)

Rebaudioside D
(0.1% w/v)

Sucrose (14% w/v)

In-Mouth Sweetness
Not significantly

different from sucrose

Slightly lower than

sucrose (not

statistically significant)

Baseline

Immediate Sweetness

(5s post-

expectoration)

Highest among all

samples
- -

Lingering Sweetness

(1 min post-

expectoration)

5.3 4.5 3.6

In-Mouth Bitterness ~1 ~1 ~1

Immediate Bitterness

(5s post-

expectoration)

- - -

Lingering Bitterness (1

min post-

expectoration)

Low Low Low

Table 1: Comparative Sensory Intensity Ratings.Data sourced from a consumer panel

evaluating 0.1% w/v solutions of Rebaudioside M and D against a 14% w/v sucrose solution[1]

[4].

The data indicates that while both Reb M and Reb D have in-mouth bitterness levels

comparable to sucrose, Reb M exhibits a slightly higher intensity of lingering sweetness

compared to Reb D[1].

Experimental Protocols
The quantitative data presented above was obtained through a consumer-based sensory study.

A detailed methodology is crucial for the interpretation and replication of these findings.

Sensory Evaluation Methodology:
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Participants: A panel of 126 consumers participated in the evaluation[4].

Samples: The study evaluated 0.1% (w/v) solutions of Rebaudioside A, Rebaudioside D, and

Rebaudioside M, alongside a 14% (w/v) sucrose solution as a reference[5]. The

concentration of the steviol glycosides was chosen to be iso-sweet to the 14% sucrose

solution[5].

Procedure: Participants were instructed to rate the intensity of sweetness and bitterness of

the solutions at three distinct time points:

In-Mouth: While the solution was held in the mouth. To focus on taste, participants were

asked to pinch their noses[1].

Immediate Aftertaste: 5 seconds after expectorating the solution[4].

Lingering Aftertaste: 1 minute after expectorating the solution[4].

Scaling: A 15-cm line scale was used for rating the intensity of each sensory attribute[1].

Aftertaste Description: A check-all-that-apply (CATA) question was used to describe the

aftertaste of the sweeteners[5].

Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in the sensory evaluation and perception of these

sweeteners, the following diagrams are provided.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.researchgate.net/publication/343404593_Consumer-Based_Sensory_Characterization_of_Steviol_Glycosides_Rebaudioside_A_D_and_M
https://www.mdpi.com/2304-8158/9/8/1026
https://www.mdpi.com/2304-8158/9/8/1026
https://pmc.ncbi.nlm.nih.gov/articles/PMC7466183/
https://www.researchgate.net/publication/343404593_Consumer-Based_Sensory_Characterization_of_Steviol_Glycosides_Rebaudioside_A_D_and_M
https://www.researchgate.net/publication/343404593_Consumer-Based_Sensory_Characterization_of_Steviol_Glycosides_Rebaudioside_A_D_and_M
https://pmc.ncbi.nlm.nih.gov/articles/PMC7466183/
https://www.mdpi.com/2304-8158/9/8/1026
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14853507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Sensory Evaluation

Data Collection

Data Analysis

Prepare 0.1% w/v Solutions
(Reb M, Reb D)

Consumer Panel (n=126)

Prepare 14% w/v
Sucrose Reference

Instructions on Rating Procedure

Taste and Expectorate Samples

Rate In-Mouth
Sweetness & Bitterness

Rate Immediate Aftertaste (5s)

Rate Lingering Aftertaste (1 min)

CATA for Aftertaste Description

Statistical Analysis (Fisher's LSD)

Click to download full resolution via product page

Figure 1:Workflow for the consumer-based sensory evaluation.
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The perception of sweet and bitter tastes of steviol glycosides is mediated by specific taste

receptors on the tongue. The sweet taste is primarily detected by the T1R2/T1R3 receptor,

while the bitter off-taste is associated with the activation of T2R family receptors, specifically

T2R4 and T2R14 for stevioside[6].
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Figure 2:Simplified signaling pathways for sweet and bitter taste perception.
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Conclusion
Both Rebaudioside M and Rebaudioside D offer significant advantages over earlier steviol

glycosides, with sensory profiles that are much closer to that of sucrose. Reb M is consistently

reported to have a clean, sugar-like sweetness with minimal to no bitterness, and sensory data

suggests it has the highest immediate sweetness perception[1][2]. Reb D also possesses a

very clean taste profile with low bitterness[2]. The choice between Reb M and Reb D may

depend on the specific application and desired temporal profile, with Reb M showing a slightly

more intense lingering sweetness. For formulations where a rapid, clean sweetness with

minimal aftertaste is critical, both are excellent candidates, with Reb M potentially offering a

slightly more sucrose-like experience.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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